molecular formula C19H24N4O2S B406949 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 303973-45-7

3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione

Número de catálogo B406949
Número CAS: 303973-45-7
Peso molecular: 372.5g/mol
Clave InChI: ZZLQBRIIVQQOHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, thrombosis, and neuronal signaling. MRS2500 has been extensively studied in scientific research for its potential applications in various fields.

Mecanismo De Acción

3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, thrombosis, and neuronal signaling. This compound binds to the P2Y1 receptor and blocks its activation by adenosine triphosphate (ATP), a natural ligand for the receptor. This inhibition of the P2Y1 receptor signaling pathway leads to the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. Studies have shown that this compound can inhibit platelet aggregation and reduce thrombus formation, making it a potential therapeutic agent for the treatment of thrombotic disorders. This compound can also inhibit neuronal signaling, making it a potential therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically target the P2Y1 receptor signaling pathway and study its effects. However, one of the main limitations of using this compound is its high cost and limited availability, which can make it difficult for researchers to obtain the compound for their experiments.

Direcciones Futuras

There are several future directions for the study of 3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione. One potential direction is the development of this compound analogs with improved pharmacokinetic properties and lower cost. Another potential direction is the study of this compound in combination with other therapeutic agents for the treatment of thrombotic and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Métodos De Síntesis

3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione can be synthesized using a multi-step synthesis method. The synthesis starts with the reaction between 3-methyl-4-nitrobenzoic acid and 3-methylbutyl mercaptan to form 3-methyl-4-(3-methylbutylsulfanyl)benzoic acid. The next step involves the reaction between 3-methyl-4-(3-methylbutylsulfanyl)benzoic acid and 3-methylphenylmethylamine to form the intermediate compound. The final step involves the reaction between the intermediate compound and cyanuric chloride to form this compound.

Aplicaciones Científicas De Investigación

3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione has been extensively studied in scientific research for its potential applications in various fields. One of the main applications of this compound is in the field of platelet aggregation and thrombosis. Studies have shown that this compound can inhibit platelet aggregation and reduce thrombus formation, making it a potential therapeutic agent for the treatment of thrombotic disorders.
Another potential application of this compound is in the field of neuroscience. Studies have shown that the P2Y1 receptor is involved in neuronal signaling, and this compound can inhibit this signaling pathway. This makes this compound a potential therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

Propiedades

IUPAC Name

3-methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12(2)8-9-26-19-20-16-15(17(24)21-18(25)22(16)4)23(19)11-14-7-5-6-13(3)10-14/h5-7,10,12H,8-9,11H2,1-4H3,(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLQBRIIVQQOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCCC(C)C)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.